Potassium (4-methoxy-2-methylphenyl)trifluoroborate

説明

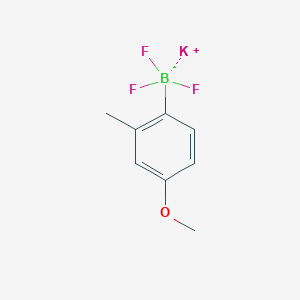

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is a useful research compound. Its molecular formula is C8H9BF3KO and its molecular weight is 228.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is primarily used in the field of organic synthesis It is known to be used as a reagent in various chemical reactions, suggesting its targets could be a wide range of organic compounds .

Mode of Action

This compound is often used as a reagent in Suzuki Cross-Coupling reactions . In these reactions, it acts as a potent boronic acid surrogate . This means it can donate a boron atom to form a new bond with another molecule, facilitating the coupling of two organic compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reaction it is used in. As a reagent in Suzuki Cross-Coupling reactions, it can contribute to the formation of biaryl compounds . These compounds are prevalent in various biochemical pathways and have applications in pharmaceuticals, agrochemicals, and materials science .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific reaction it is used in. In Suzuki Cross-Coupling reactions, it facilitates the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be soluble in water , which can affect its reactivity. Additionally, it should be stored in cool, dry conditions in well-sealed containers, as it is incompatible with strong oxidizing agents .

生物活性

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is an organoboron compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.48 g/mol. The compound features a trifluoroborate group attached to a substituted phenyl ring, which includes a methoxy group at the para position and a methyl group at the ortho position relative to the boron atom. This unique substitution pattern influences its reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized using several methods, primarily involving the reaction of 4-methoxy-2-methylphenylboronic acid with potassium trifluoroborate under controlled conditions. The synthesis typically requires careful temperature management and may involve purification steps such as recrystallization to achieve high yields.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as a reagent in cross-coupling reactions and its interactions with biological molecules.

1. Antiparasitic Activity

Research has shown that organoboron compounds can exhibit antiparasitic properties. In a study evaluating various compounds against Leishmania amazonensis, this compound was included in the screening. While specific IC50 values for this compound were not detailed, it was part of a broader investigation into the efficacy of boron-containing compounds against parasitic infections .

2. Cross-Coupling Reactions

This compound is frequently employed in Suzuki–Miyaura cross-coupling reactions, which are pivotal in synthesizing complex organic molecules. These reactions benefit from the compound's ability to act as a boron source, facilitating the formation of carbon-carbon bonds under mild conditions. Studies have demonstrated that this compound can effectively couple with various electrophiles, enhancing synthetic efficiency .

Case Study 1: Efficacy Against Leishmania Species

In vitro studies have highlighted the potential of this compound against Leishmania species. In one experiment, compounds were tested for their ability to inhibit parasite growth in infected macrophages. Although this compound did not emerge as the most potent agent, its inclusion in the study underscores its relevance in exploring new therapeutic avenues for parasitic diseases .

Case Study 2: Microwave-Assisted Synthesis

A significant advancement in using this compound involves microwave-assisted synthesis techniques. Research indicates that microwave irradiation can enhance reaction rates and yields when coupling this organoboron compound with aryl halides. This method reduces reaction times from hours to minutes while maintaining high product yields, showcasing the compound's versatility in synthetic applications .

Data Tables

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₉BF₃KO | Contains a methoxy group; used in cross-coupling reactions |

| Potassium (4-chloro-2-methylphenyl)trifluoroborate | C₇H₆BClF₃K | Similar structure; different reactivity profile |

| Potassium (4-fluoro-2-methylphenyl)trifluoroborate | C₇H₆BF₃K | Features a fluorine atom; affects biological interactions |

科学的研究の応用

Organic Synthesis

Potassium (4-methoxy-2-methylphenyl)trifluoroborate is primarily utilized as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. These reactions are essential for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Comparison of Cross-Coupling Reactions

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to facilitate the synthesis of biologically active compounds. For instance, it has been employed in the synthesis of derivatives that exhibit anti-inflammatory and anticancer properties.

Case Study: Synthesis of Anti-Cancer Agents

In a study focused on synthesizing novel anti-cancer agents, this compound was used to create various derivatives through Suzuki-Miyaura coupling with aryl halides. The resulting compounds showed promising activity against several cancer cell lines, demonstrating the compound's utility in drug discovery .

Advantages of Using this compound

- High Reactivity : The trifluoroborate group enhances reactivity in cross-coupling reactions.

- Stability : It is stable under various reaction conditions, making it suitable for diverse synthetic pathways.

- Versatility : The compound can be used with various electrophiles, expanding its application scope in organic synthesis.

特性

IUPAC Name |

potassium;trifluoro-(4-methoxy-2-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c1-6-5-7(13-2)3-4-8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGXEKTTXCIUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)OC)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660126 | |

| Record name | Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-69-7 | |

| Record name | Borate(1-), trifluoro(4-methoxy-2-methylphenyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。